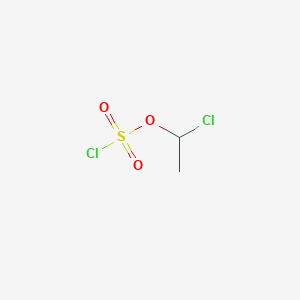
5-Chlor-4-hydroxy-2-methoxybenzaldehyd
Übersicht
Beschreibung
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-hydroxy-2-methoxybenzaldehyde has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: It serves as a building block in the synthesis of peptides and amino acids.
Analytical Chemistry: It is used as a reagent or standard in various analytical techniques.
Radiolabeling: It is used to synthesize radiolabeling precursors for imaging and therapeutic applications.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as natural benzaldehydes, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase .
Mode of Action
For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as natural benzaldehydes, effectively inhibit fungal growth by targeting cellular antioxidation components .
Result of Action
It can be inferred from similar compounds that they possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
Biochemische Analyse
Biochemical Properties
5-Chloro-4-hydroxy-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.
Cellular Effects
5-Chloro-4-hydroxy-2-methoxybenzaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . Additionally, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to impact the expression of genes related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in various biochemical and cellular effects, including enzyme inhibition, activation, and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Chloro-4-hydroxy-2-methoxybenzaldehyde in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress and inflammation . These dose-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
Transport and Distribution
Within cells and tissues, 5-Chloro-4-hydroxy-2-methoxybenzaldehyde is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical and cellular effects.
Subcellular Localization
5-Chloro-4-hydroxy-2-methoxybenzaldehyde exhibits specific subcellular localization, which influences its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-4-hydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxy-2-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 5-chloro-4-hydroxy-2-methoxybenzaldehyde may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-hydroxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: 5-Chloro-4-hydroxy-2-methoxybenzoic acid.
Reduction: 5-Chloro-4-hydroxy-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the chlorine atom.
2-Hydroxy-4-methoxybenzaldehyde: Lacks the chlorine atom and has a hydroxyl group at a different position.
5-Chloro-2-hydroxy-4-methoxybenzaldehyde: Similar structure but with different positioning of functional groups.
Uniqueness
5-Chloro-4-hydroxy-2-methoxybenzaldehyde is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as an intermediate in organic synthesis and its effectiveness in inhibiting specific enzymes.
Eigenschaften
IUPAC Name |
5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKLJCXVUXYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275597 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917828-33-2 | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917828-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1661434.png)

![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)


![1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1661440.png)


![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)
